6-Bromo-N-methylquinolin-4-amine

Medicinal Chemistry ADME Prediction Physicochemical Properties

Select 6-Bromo-N-methylquinolin-4-amine for your medchem programs when synthetic versatility and validated biological relevance are non-negotiable. The C6 bromine provides a universal cross-coupling handle for rapid SAR exploration—a capability absent in non-halogenated or chloro analogs (LogP ~3.11 vs. ~2.79). It is a direct precursor to the GAK inhibitor SGC-GAK-1 and enables 4-anilinoquinoline syntheses for antiviral (DENV) screening. Available in stock from 100 mg to 5 g with ≥97% purity.

Molecular Formula C10H9BrN2
Molecular Weight 237.10
CAS No. 916812-31-2
Cat. No. B3030543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-N-methylquinolin-4-amine
CAS916812-31-2
Molecular FormulaC10H9BrN2
Molecular Weight237.10
Structural Identifiers
SMILESCNC1=C2C=C(C=CC2=NC=C1)Br
InChIInChI=1S/C10H9BrN2/c1-12-9-4-5-13-10-3-2-7(11)6-8(9)10/h2-6H,1H3,(H,12,13)
InChIKeyFHWDWCUTMVHJCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-N-methylquinolin-4-amine (CAS 916812-31-2) | 4-Aminoquinoline Scaffold for Kinase Inhibitor & Antimalarial Research


6-Bromo-N-methylquinolin-4-amine (CAS: 916812-31-2) is a brominated 4-aminoquinoline derivative with the molecular formula C₁₀H₉BrN₂ and a molecular weight of 237.10 g/mol . The compound features a quinoline core substituted with a bromine atom at the C6 position and a methylamino group at the C4 position, a structural motif common to several classes of bioactive molecules including kinase inhibitors and antimalarial agents [1]. It is a solid, white to off-white in appearance, with a predicted LogP of approximately 3.11 and a topological polar surface area (TPSA) of 24.92 Ų .

Why 6-Bromo-N-methylquinolin-4-amine (CAS 916812-31-2) Cannot Be Replaced by Unsubstituted or Chloro Analogs


The specific substitution pattern of 6-Bromo-N-methylquinolin-4-amine directly determines its utility as a synthetic intermediate and its physicochemical properties. The C6 bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) essential for generating diverse libraries of 6-aryl/heteroaryl quinoline derivatives, a capability absent in non-halogenated analogs like N-methylquinolin-4-amine [1]. Furthermore, the bromine atom significantly alters the compound's lipophilicity (LogP ~3.11) compared to its chloro analog (e.g., 7-Chloro-N-methylquinolin-4-amine, LogP ~2.79), which can impact membrane permeability and target engagement in cellular assays . Relying on a close analog without the precise 6-bromo substitution will lead to synthetic dead ends or produce compounds with vastly different biological profiles, invalidating SAR studies .

6-Bromo-N-methylquinolin-4-amine (CAS 916812-31-2) Quantitative Differentiation Guide


LogP Comparison: 6-Bromo-N-methylquinolin-4-amine vs. 7-Chloro-N-methylquinolin-4-amine

6-Bromo-N-methylquinolin-4-amine exhibits a calculated LogP of 3.11, which is substantially higher than that of its close analog 7-Chloro-N-methylquinolin-4-amine (LogP ~2.79) . The bromine atom at the C6 position confers greater lipophilicity compared to a chlorine atom, a factor that can significantly influence cellular permeability and off-target binding in drug discovery programs .

Medicinal Chemistry ADME Prediction Physicochemical Properties

Synthetic Utility: 6-Bromo Substituent Enables Cross-Coupling Chemistry

The presence of the C6 bromine atom in 6-Bromo-N-methylquinolin-4-amine provides a synthetic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings [1]. For example, the compound can be reacted with aryl boronic acids or esters to generate 6-aryl substituted quinoline libraries. This functionality is absent in the non-brominated parent compound, N-methylquinolin-4-amine, which cannot undergo such transformations . A specific reaction demonstrates the use of this compound in a Suzuki coupling with N-[3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide, yielding the coupled product in 32.3% yield [2].

Organic Synthesis Medicinal Chemistry Chemical Biology

Antiviral Scaffold: 6-Bromoquinoline Core Demonstrates Sub-µM Activity Against Dengue Virus

The 6-bromoquinoline core is a key structural element in a series of potent antiviral compounds. In a study optimizing 4-anilinoquinolines as dengue virus (DENV) inhibitors, several compounds containing a 6-bromoquinolin-4-yl moiety demonstrated significant antiviral activity [1]. Specifically, compound 50 (6-bromo-N-(5-fluoro-1H-indazol-6-yl)quinolin-4-amine) and compound 52 (6-((6-bromoquinolin-4-yl)amino)isoindolin-1-one) exhibited EC₅₀ values of 0.63–0.69 µM for inhibiting DENV infection [2]. These compounds also showed favorable selectivity indices, with CC₅₀ values greater than 10 µM [3].

Antiviral Research Flavivirus Infectious Disease

Optimal Research Applications for 6-Bromo-N-methylquinolin-4-amine (CAS 916812-31-2)


Generation of 6-Aryl Quinoline Libraries via Suzuki-Miyaura Coupling

6-Bromo-N-methylquinolin-4-amine is an ideal substrate for Suzuki-Miyaura cross-coupling reactions [1]. The C6 bromine atom can be replaced with a diverse array of aryl and heteroaryl boronic acids/esters, enabling the rapid parallel synthesis of compound libraries for screening against a wide range of biological targets. This application is particularly valuable in early-stage medicinal chemistry for exploring structure-activity relationships (SAR) around the quinoline core.

Synthesis of Kinase Inhibitor Probes Targeting the Hinge Region

The 4-aminoquinoline scaffold is a known motif for kinase inhibitors that interact with the ATP-binding hinge region [2]. 6-Bromo-N-methylquinolin-4-amine serves as a direct precursor for developing analogs of compounds like SGC-GAK-1 (a 6-bromo-N-arylquinolin-4-amine) . Its lipophilic C6-bromo substituent can be further functionalized to modulate potency and selectivity against specific kinases, such as cyclin G-associated kinase (GAK) and others implicated in cancer and neurodegeneration.

Development of Antiviral Lead Compounds Against Flaviviruses

The 6-bromoquinoline substructure has been validated in compounds with potent activity against Dengue virus (DENV), a major global health threat [3]. 6-Bromo-N-methylquinolin-4-amine can be used as a starting point to synthesize and screen novel 4-anilinoquinoline derivatives with the goal of identifying leads with improved potency, selectivity, and pharmacokinetic profiles against DENV and potentially other related flaviviruses.

Exploring Lipophilicity-Driven SAR for Cellular Permeability

The significant difference in calculated LogP between 6-Bromo-N-methylquinolin-4-amine (3.11) and its chloro-analog (~2.79) provides a clear rationale for using this compound in studies designed to assess the impact of lipophilicity on cellular permeability and target engagement . By creating matched molecular pairs with varying halogen substitutions at the C6 position, researchers can directly probe the influence of this physicochemical parameter on in vitro and in vivo efficacy.

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